molecular formula C7H10O3 B2563243 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid CAS No. 1507108-83-9

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid

Cat. No. B2563243
CAS RN: 1507108-83-9
M. Wt: 142.154
InChI Key: VRBUBZDHZFDTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is an oil-like substance .


Molecular Structure Analysis

The molecule contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The boiling point of 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is predicted to be 335.5±35.0 °C. The density is predicted to be 1.40±0.1 g/cm3. The pKa is predicted to be 4.70±0.40 .

Scientific Research Applications

Novel Synthetic Approaches

Researchers have developed novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine. These compounds were synthesized from 3-methylidenecyclobutanecarbonitrile, highlighting the potential of "5-Hydroxyspiro[2.3]hexane-1-carboxylic acid" in creating rigid analogues of biologically significant amino acids (Yashin et al., 2019).

Analogues of γ-Aminobutyric Acid (GABA)

Another study focused on the synthesis of novel spiro[2.3]hexane amino acids, presenting them as conformationally restricted analogs of γ-aminobutyric acid (GABA). These compounds are promising modulators of GABAergic cascades in the human central nervous system, indicating their potential therapeutic applications (Yashin et al., 2017).

Acid-Catalyzed Reactions

Research on acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane has provided insights into the chemistry of spiro compounds, including the possibility of transannular ring expansion in monocyclic substrates. This study contributes to understanding the chemical behavior of spiro compounds under acid catalysis (Adam & Crämer, 1987).

Conformationally Restricted Cyclopropane Amino Acids

The synthesis of new conformationally rigid spirane analogues of γ-aminobutyric acid from cycloalkanecarboxylic esters demonstrates the versatility of spiro compounds in creating biologically relevant structures. These findings expand the utility of "5-Hydroxyspiro[2.3]hexane-1-carboxylic acid" in synthesizing structurally unique and biologically important amino acids (Yashin et al., 2015).

Charge Density Studies

Charge density studies on 7-dispiro[2.0.2.1]heptane carboxylic acid have shed light on the electronic structure of spiro compounds, providing valuable information for designing molecules with desired electronic properties for various applications (Yufit et al., 1996).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-hydroxyspiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBUBZDHZFDTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyspiro[2.3]hexane-1-carboxylic acid

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